Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Catalog No.
S872174
CAS No.
1000045-93-1
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxy...

CAS Number

1000045-93-1

Product Name

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

BUGJUSPLIAWGKT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(CCC(=O)N2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CCC(=O)N2)C=C1

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic organic compound characterized by its unique tetracyclic structure. It has the molecular formula C11H11NO3C_{11}H_{11}NO_3 and a molecular weight of approximately 205.21 g/mol. The compound features a tetrahydroquinoline core with a keto group at the second position and a carboxylate group at the seventh position, contributing to its chemical reactivity and biological properties. Its structure can be depicted as follows:

text
O || C-C1 / \ C N \ / C---C / \ C C \ / COOC

This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

Typical of quinoline derivatives. Key reactions include:

  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures through nucleophilic attack and subsequent rearrangements.
  • Hydride Shift Reactions: A notable reaction involves [1,5]-hydride shifts that lead to N-dealkylative cyclization, resulting in stable iminium cations which can further react with nucleophiles .
  • Hydrolysis: Upon treatment with water or aqueous bases, hydrolysis can lead to the formation of corresponding acids or amides .

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits significant biological activities:

  • Antimicrobial Properties: Studies have indicated that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary research suggests potential anticancer properties, making it a candidate for further pharmacological studies .
  • Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate can be achieved through several methods:

  • One-Pot Synthesis: A simplified method involves the reaction of benzylidene-malonates with Lewis acids such as boron trifluoride diethyl ether complex. This method allows for efficient formation of the desired product in high yields .
  • Cyclocondensation: Another approach includes cyclocondensation reactions involving appropriate precursors that yield the tetrahydroquinoline framework .
  • Nucleophilic Substitution: This method can also be employed to introduce various substituents onto the quinoline ring structure .

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex heterocyclic compounds.

Interaction studies have revealed that methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate interacts with several biological targets:

  • Enzyme Interactions: It has been shown to inhibit specific enzymes involved in drug metabolism, which could impact pharmacokinetics and drug-drug interactions .
  • Binding Affinity Studies: Molecular docking studies suggest favorable binding interactions with proteins relevant to cancer treatment pathways .

Several compounds share structural similarities with methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Methyl 2-oxoindoline-4-carboxylate90924-46-20.86
Methyl 6-amino-4-indolecarboxylate103956-00-90.87
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate77837-09-30.83
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate89937-77-90.82

Uniqueness

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is distinguished by its specific tetrahydroquinoline structure and the presence of both keto and carboxylate functionalities. This combination enhances its reactivity and potential biological activity compared to similar compounds.

XLogP3

0.9

Dates

Modify: 2023-08-16

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